2-(1,2-benzoxazol-3-yl)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}acetamide
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Overview
Description
2-(1,2-benzoxazol-3-yl)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}acetamide is a complex organic compound that features a benzoxazole ring and a thiazole ring connected through a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}acetamide typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Formation of the Thiazole Ring: This involves the cyclization of α-haloketones with thiourea or other sulfur-containing reagents.
Coupling of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the benzoxazole and thiazole rings through the piperidine moiety using appropriate coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like HPLC.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety.
Reduction: Reduction reactions can occur at the benzoxazole ring, potentially leading to ring-opening.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the piperidine moiety.
Reduction: Reduced or ring-opened derivatives of the benzoxazole ring.
Substitution: Substituted derivatives at the thiazole ring.
Scientific Research Applications
2-(1,2-benzoxazol-3-yl)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders.
Material Science: The compound can be used in the development of new materials with unique electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}acetamide involves its interaction with specific molecular targets. The benzoxazole and thiazole rings can interact with various enzymes and receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(1,2-benzoxazol-3-yl)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}acetamide is unique due to its combination of benzoxazole and thiazole rings connected through a piperidine moiety. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c23-17(10-15-14-5-1-2-6-16(14)24-21-15)20-11-13-4-3-8-22(12-13)18-19-7-9-25-18/h1-2,5-7,9,13H,3-4,8,10-12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADJACQPPWSUSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)CC3=NOC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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